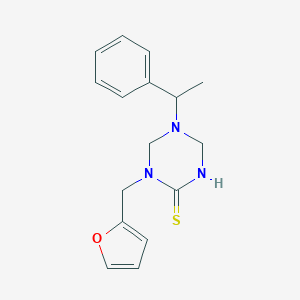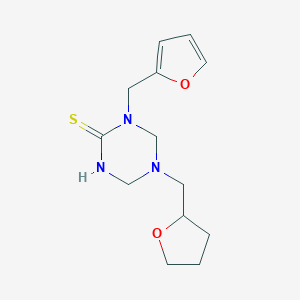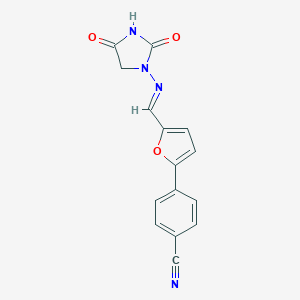
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, also known as CPH86, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPH86 belongs to the class of hydantoin derivatives, which have been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin is complex and involves multiple pathways. In cancer cells, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin also inhibits angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In epilepsy, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin modulates the activity of ion channels, including voltage-gated sodium channels and GABA receptors. In Alzheimer's disease, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin improves cognitive function by enhancing cholinergic neurotransmission and reducing oxidative stress.
Biochemische Und Physiologische Effekte
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been found to have a wide range of biochemical and physiological effects. In cancer cells, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In epilepsy, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin reduces the frequency and severity of seizures by modulating the activity of ion channels. In Alzheimer's disease, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin improves cognitive function and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its ability to selectively target specific pathways. However, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, including:
1. Further studies on the mechanism of action of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin in cancer, epilepsy, and Alzheimer's disease.
2. Development of new analogs of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin with improved solubility, bioavailability, and selectivity.
3. Evaluation of the potential of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin as a therapeutic agent in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Investigation of the pharmacokinetics and pharmacodynamics of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin in animal models and humans.
5. Exploration of the potential of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin is a synthetic compound with a wide range of potential applications in the treatment of various diseases. Its mechanism of action is complex and involves multiple pathways. 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, but also has some limitations. Future research on 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin will help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin can be synthesized by the condensation of 5-(p-Cyanophenyl)-2-furancarboxaldehyde with amino hydantoin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been studied extensively for its potential use in treating various diseases, including cancer, epilepsy, and Alzheimer's disease. In cancer research, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been shown to reduce the frequency and severity of seizures by modulating the activity of ion channels in the brain. In Alzheimer's disease research, 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
CAS-Nummer |
14663-27-5 |
|---|---|
Produktname |
1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin |
Molekularformel |
C15H10N4O3 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
4-[5-[(E)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]benzonitrile |
InChI |
InChI=1S/C15H10N4O3/c16-7-10-1-3-11(4-2-10)13-6-5-12(22-13)8-17-19-9-14(20)18-15(19)21/h1-6,8H,9H2,(H,18,20,21)/b17-8+ |
InChI-Schlüssel |
VYLIHXCXXMSMOH-CAOOACKPSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C#N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N |
Synonyme |
p-[5-[N-(2,4-Dioxoimidazolidin-1-yl)formimidoyl]-2-furyl]benzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
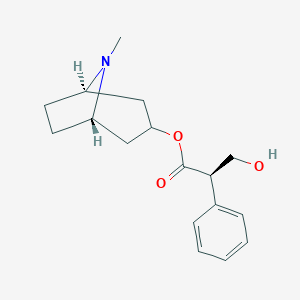
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
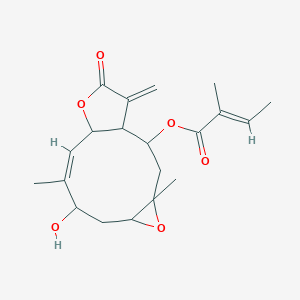
![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
